11-(2-Furyl)-1,2,3a,10,11,11a-hexahydrobenzo[h]furo[3,2-c]quinoline
11-(2-Furyl)-1,2,3a,10,11,11a-hexahydrobenzo[h]furo[3,2-c]quinoline
Brand Name:
Vulcanchem
CAS No.:
1005244-88-1
VCID:
VC0459076
InChI:
InChI=1S/C19H17NO2/c1-2-5-13-12(4-1)7-8-14-17(13)20-18(16-6-3-10-21-16)15-9-11-22-19(14)15/h1-8,10,15,18-20H,9,11H2
SMILES:
C1COC2C1C(NC3=C2C=CC4=CC=CC=C43)C5=CC=CO5
Molecular Formula:
C19H17NO2
Molecular Weight:
291.3g/mol
11-(2-Furyl)-1,2,3a,10,11,11a-hexahydrobenzo[h]furo[3,2-c]quinoline
CAS No.: 1005244-88-1
Main Products
VCID: VC0459076
Molecular Formula: C19H17NO2
Molecular Weight: 291.3g/mol
CAS No. | 1005244-88-1 |
---|---|
Product Name | 11-(2-Furyl)-1,2,3a,10,11,11a-hexahydrobenzo[h]furo[3,2-c]quinoline |
Molecular Formula | C19H17NO2 |
Molecular Weight | 291.3g/mol |
IUPAC Name | 16-(furan-2-yl)-12-oxa-17-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8-pentaene |
Standard InChI | InChI=1S/C19H17NO2/c1-2-5-13-12(4-1)7-8-14-17(13)20-18(16-6-3-10-21-16)15-9-11-22-19(14)15/h1-8,10,15,18-20H,9,11H2 |
Standard InChIKey | MTKYIPYNZIGFMJ-UHFFFAOYSA-N |
SMILES | C1COC2C1C(NC3=C2C=CC4=CC=CC=C43)C5=CC=CO5 |
Canonical SMILES | C1COC2C1C(NC3=C2C=CC4=CC=CC=C43)C5=CC=CO5 |
PubChem Compound | 3338555 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume